Caspase-Inhibitor VI

Übersicht

Beschreibung

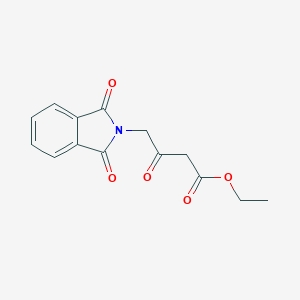

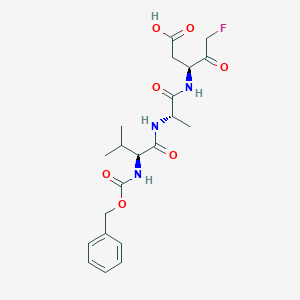

Z-Val-Ala-Asp fluoromethyl ketone is a synthetic peptide that acts as a non-methylated, competitive, and irreversible inhibitor of caspase 1, as well as other caspases . This compound is widely used in scientific research due to its ability to inhibit apoptosis by blocking the processing of caspases .

Wissenschaftliche Forschungsanwendungen

Z-Val-Ala-Asp-Fluormethylketon wird in der wissenschaftlichen Forschung häufig verwendet, insbesondere in den Bereichen Chemie, Biologie und Medizin. Seine Hauptanwendung ist als Inhibitor von Caspasen, Enzymen, die am Prozess der Apoptose beteiligt sind . Diese Verbindung wird verwendet, um die Mechanismen des Zelltods zu untersuchen und potenzielle therapeutische Strategien für Krankheiten zu entwickeln, die mit übermäßiger Apoptose einhergehen, wie neurodegenerative Erkrankungen und Krebs .

Wirkmechanismus

Z-Val-Ala-Asp-Fluormethylketon entfaltet seine Wirkung, indem es irreversibel an das aktive Zentrum von Caspasen bindet und so deren Aktivität hemmt . Diese Hemmung verhindert die Spaltung von Poly(ADP-Ribose)-Polymerase, ein Schlüsselschritt im Apoptoseweg . Die Verbindung ist besonders effektiv bei der Verhinderung von Caspase-vermittelter Apoptose in vivo .

Wirkmechanismus

Caspase Inhibitor VI, also known as benzyloxycarbonyl-Val-Ala-Asp-fluoromethylketone, Z-Val-Ala-Asp Fluoromethyl ketone, or Z-VAD(OH)-FMK, is a potent inhibitor of caspases, a family of cysteine-dependent proteases . This compound has been extensively studied for its role in apoptosis and inflammation, two vital cellular processes .

Target of Action

Caspase Inhibitor VI primarily targets caspases, a family of cysteine-dependent proteases . Caspases play essential roles in modulating different biological processes including apoptosis, proliferation, and inflammation . Dysregulation of caspase-mediated cell death and inflammation has been linked to the pathogenesis of various diseases such as inflammatory diseases, neurological disorders, metabolic diseases, and cancer .

Mode of Action

Caspase Inhibitor VI interacts with its targets, the caspases, by covalently linking with the nucleophilic active thiol site of the enzyme in a reversible/irreversible way . This interaction inhibits the activity of the caspases, thereby preventing them from carrying out their normal functions in apoptosis and inflammation .

Biochemical Pathways

Caspase Inhibitor VI affects the apoptosis and inflammation pathways, which are mediated by caspases . Caspases involved in apoptosis have been subclassified by their mechanism of action as either initiator caspases (caspase-8 and caspase-9) or executioner caspases (caspase-3, caspase-6, and caspase-7) . Caspases that participate in apoptosis are inhibited by proteins known as inhibitors of apoptosis (IAPs) . In addition to apoptosis, caspases play a role in necroptosis, pyroptosis, and autophagy, which are non-apoptotic cell death processes .

Pharmacokinetics

It is known that the compound is cell-permeable , which suggests that it can readily cross cell membranes and reach its target sites within cells. This property likely contributes to its bioavailability.

Result of Action

The primary result of the action of Caspase Inhibitor VI is the inhibition of caspase activity, which in turn prevents apoptosis and inflammation . This can have a variety of effects at the molecular and cellular levels, depending on the specific context. For example, in the context of disease, inhibition of caspase activity can potentially prevent cell death and inflammation, thereby ameliorating disease symptoms .

Biochemische Analyse

Biochemical Properties

Caspase Inhibitor VI interacts with a variety of enzymes, proteins, and other biomolecules. It is known to bind to caspases, a family of protease enzymes playing essential roles in programmed cell death (apoptosis) and inflammation . The nature of these interactions is inhibitory, with Caspase Inhibitor VI preventing the activation of caspases and thereby inhibiting the process of apoptosis .

Cellular Effects

The effects of Caspase Inhibitor VI on cells are primarily related to its ability to inhibit apoptosis. By preventing the activation of caspases, it can influence cell function and survival . It has been shown to have effects on cell signaling pathways, gene expression, and cellular metabolism, all of which are influenced by the process of apoptosis .

Molecular Mechanism

Caspase Inhibitor VI exerts its effects at the molecular level primarily through its inhibitory interactions with caspases. It binds to these enzymes, preventing their activation and the subsequent cascade of reactions that lead to apoptosis . This can result in changes in gene expression and cellular metabolism, as the processes regulated by caspases are disrupted .

Temporal Effects in Laboratory Settings

Over time, the effects of Caspase Inhibitor VI can change as it is metabolized and degraded within cells. Information on its stability and long-term effects on cellular function is limited, but it is known that it can exert its inhibitory effects on caspases for extended periods, providing long-lasting inhibition of apoptosis .

Dosage Effects in Animal Models

The effects of Caspase Inhibitor VI can vary with different dosages in animal models. While specific dosage effects can depend on the model and the specific experimental conditions, high doses of Caspase Inhibitor VI are generally associated with more pronounced inhibition of apoptosis .

Metabolic Pathways

Caspase Inhibitor VI is involved in the metabolic pathways related to apoptosis. It interacts with caspases, which are key enzymes in these pathways

Transport and Distribution

It is known to be cell-permeable, allowing it to enter cells and exert its effects .

Subcellular Localization

Given its role as a caspase inhibitor, it is likely to be found in locations where caspases are present, such as the cytoplasm .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Z-Val-Ala-Asp-Fluormethylketon beinhaltet die Kupplung der Peptidsequenz Z-Val-Ala-Asp mit einer Fluormethylketongruppe. Das Produkt ist in Dimethylsulfoxid (DMSO) in hoher Reinheit (>99,9%) löslich und kann als 10 mM Stammlösung hergestellt werden, indem 1 mg der Verbindung in 206 ml DMSO gelöst wird .

Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für Z-Val-Ala-Asp-Fluormethylketon sind nicht umfassend dokumentiert. Die Verbindung wird typischerweise in Forschungslaboren hergestellt und von Chemieunternehmen wie Sigma-Aldrich geliefert .

Analyse Chemischer Reaktionen

Reaktionstypen: Z-Val-Ala-Asp-Fluormethylketon unterliegt aufgrund des Vorhandenseins der Fluormethylketongruppe hauptsächlich Substitutionsreaktionen. Es benötigt im Gegensatz zu seiner zellgängigen Form keine Esterase, um den O-Methylester zu hydrolysieren .

Häufige Reagenzien und Bedingungen: Die Verbindung wird häufig in Enzym-/Pufferlösungen nach Enzymvorinkubation/Aktivierung verwendet. Die optimale Inhibitorkonzentration ist enzymabhängig, wobei eine effektive Endkonzentration zwischen 5–100 mM geschätzt wird .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die bei Reaktionen mit Z-Val-Ala-Asp-Fluormethylketon entstehen, sind typischerweise die inhibierten Formen von Caspasen, die die Apoptose verhindern .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- Z-Phe-Ala-Fluormethylketon

- Z-Ile-Glu(O-ME)-Thr-Asp(O-Me)-Fluormethylketon

- Z-Val-Asp(O-Me)-Val-Ala-Asp(O-Me)-Fluormethylketon

Einzigartigkeit: Z-Val-Ala-Asp-Fluormethylketon ist aufgrund seiner nicht methylierten Struktur einzigartig, die es ihm ermöglicht, Caspasen zu hemmen, ohne dass eine Esterase zur Hydrolyse des O-Methylesters erforderlich ist . Diese Eigenschaft macht es zu einem wertvollen Werkzeug in Forschungsumgebungen, in denen eine präzise Hemmung von Caspasen erforderlich ist.

Eigenschaften

IUPAC Name |

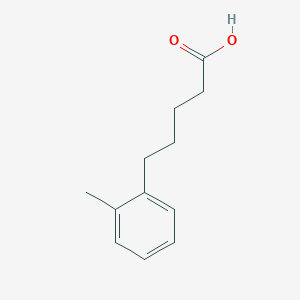

(3S)-5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28FN3O7/c1-12(2)18(25-21(31)32-11-14-7-5-4-6-8-14)20(30)23-13(3)19(29)24-15(9-17(27)28)16(26)10-22/h4-8,12-13,15,18H,9-11H2,1-3H3,(H,23,30)(H,24,29)(H,25,31)(H,27,28)/t13-,15-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUUHZYLYARUNIA-YEWWUXTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28FN3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20420584 | |

| Record name | Caspase Inhibitor VI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20420584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161401-82-7 | |

| Record name | Z-Val-Ala-Asp fluoromethyl ketone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07744 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Caspase Inhibitor VI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20420584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,5R)-2-acetyl-6,6-dimethylbicyclo[3.1.0]hexan-3-one](/img/structure/B172608.png)

![Oxazolo[5,4-c]pyridin-2-amine](/img/structure/B172611.png)

![N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride](/img/structure/B172622.png)

![diexo-3-tert-Butoxycarbonylamino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B172624.png)